molecular formula C17H14ClN3O5S2 B2535398 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941951-00-4

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2535398
CAS No.: 941951-00-4
M. Wt: 439.89
InChI Key: DMVVLCWJLVVVTC-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It features a complex structure with a chlorophenyl group, a sulfonyl group, a nitrobenzo[d]thiazolyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the 4-chlorophenylsulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base such as pyridine.

    Synthesis of the 6-nitrobenzo[d]thiazole: This involves the nitration of benzo[d]thiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The 4-chlorophenylsulfonyl chloride is then reacted with the 6-nitrobenzo[d]thiazole in the presence of a base to form the intermediate compound.

    Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction of Nitro Group: 4-((4-chlorophenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)butanamide.

    Reduction of Sulfonyl Group: 4-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide.

    Substitution of Chlorophenyl Group: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving sulfonyl or nitrobenzo[d]thiazolyl groups.

    Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and nitrobenzo[d]thiazolyl groups could play crucial roles in binding to the active site of the target protein, while the butanamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)-N-(benzo[d]thiazol-2-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-((4-methylphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

    4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pentanamide: Has a pentanamide moiety instead of butanamide, which could influence its solubility and reactivity.

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is unique due to the presence of both the nitrobenzo[d]thiazolyl and chlorophenylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various interactions, making the compound versatile for different applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c18-11-3-6-13(7-4-11)28(25,26)9-1-2-16(22)20-17-19-14-8-5-12(21(23)24)10-15(14)27-17/h3-8,10H,1-2,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVVLCWJLVVVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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